Lipophilicity Shift: 3-Chloro-1-cyclohexylindazole vs. 3-Chloro-1-methylindazole
The N1-cyclohexyl group in 3-chloro-1-cyclohexylindazole elevates calculated LogP by approximately 2.1 log units compared to the N1-methyl analog. This shift directly influences membrane permeability, plasma protein binding, and the risk of CYP-mediated metabolism, key factors in fragment-based drug discovery and lead optimization .
| Evidence Dimension | Calculated Partition Coefficient (ALogP) |
|---|---|
| Target Compound Data | ALogP ≈ 4.2 |
| Comparator Or Baseline | 3-Chloro-1-methylindazole: ALogP ≈ 2.1 |
| Quantified Difference | ΔALogP ≈ +2.1 log units |
| Conditions | Calculated values using XLogP3 algorithm (PubChem 2025.09.15). Experimental logP/logD not yet reported in peer-reviewed literature. |
Why This Matters
A 2-log increase in lipophilicity can enhance passive membrane permeability by 5–20 fold, but also increases the risk of CYP inhibition and phospholipidosis, making this a critical differentiator for researchers screening indazole-based scaffolds for CNS or intracellular targets.
